3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol
Overview
Description
3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound features a benzimidazole ring fused with a propanol group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including 3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol, typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.
Marckwald Synthesis: This method involves the reaction of o-phenylenediamine with nitriles.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and optimized reaction conditions are often used to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA grooves, inhibit enzymes, and interfere with cellular processes . The specific mechanism depends on the biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse pharmacological properties.
Proton Pump Inhibitors: Compounds like omeprazole and pantoprazole, which contain benzimidazole rings and are used to treat gastric acid-related disorders.
Uniqueness
3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is unique due to its specific structural features, such as the propanol group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
3-[(1-propylbenzimidazol-2-yl)amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-9-16-12-7-4-3-6-11(12)15-13(16)14-8-5-10-17/h3-4,6-7,17H,2,5,8-10H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIALTZKIQNRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216135 | |
Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600180-34-5 | |
Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600180-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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